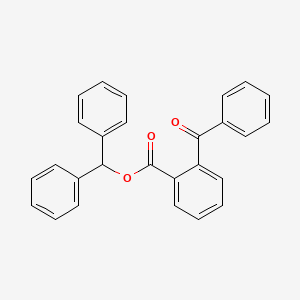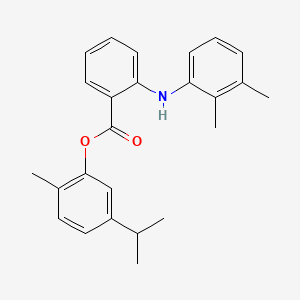
Anthranilic acid, N-2,3-xylyl-, carvacryl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthranilic acid, N-2,3-xylyl-, carvacryl ester is a chemical compound that combines the structural elements of anthranilic acid, 2,3-xylyl, and carvacryl ester. Anthranilic acid is an aromatic acid with the formula C6H4(NH2)(CO2H) and is known for its sweetish taste . The compound is amphoteric, containing both acidic and basic functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of anthranilic acid, N-2,3-xylyl-, carvacryl ester typically involves the esterification of anthranilic acid with carvacrol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and purification steps are also crucial in the industrial production process to obtain a high-quality compound .
Analyse Chemischer Reaktionen
Types of Reactions
Anthranilic acid, N-2,3-xylyl-, carvacryl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Anthranilic acid, N-2,3-xylyl-, carvacryl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals
Wirkmechanismus
The mechanism of action of anthranilic acid, N-2,3-xylyl-, carvacryl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mefenamic acid: An N-aryl anthranilic acid derivative with anti-inflammatory properties.
Flufenamic acid: Another N-aryl anthranilic acid derivative used as an anti-inflammatory agent.
Niflumic acid: Similar in structure and used for its anti-inflammatory effects.
Uniqueness
Anthranilic acid, N-2,3-xylyl-, carvacryl ester is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the carvacryl ester group may enhance its lipophilicity and bioavailability compared to other anthranilic acid derivatives .
Eigenschaften
CAS-Nummer |
30129-27-2 |
|---|---|
Molekularformel |
C25H27NO2 |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
(2-methyl-5-propan-2-ylphenyl) 2-(2,3-dimethylanilino)benzoate |
InChI |
InChI=1S/C25H27NO2/c1-16(2)20-14-13-18(4)24(15-20)28-25(27)21-10-6-7-11-23(21)26-22-12-8-9-17(3)19(22)5/h6-16,26H,1-5H3 |
InChI-Schlüssel |
IOCWIDDMOJZISX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC3=C(C=CC(=C3)C(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


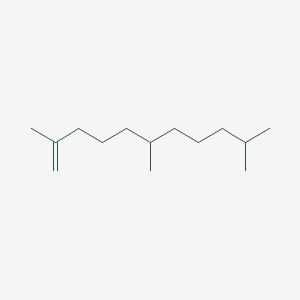

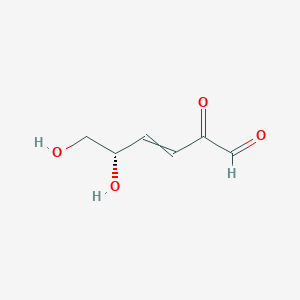
![Bicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14692834.png)
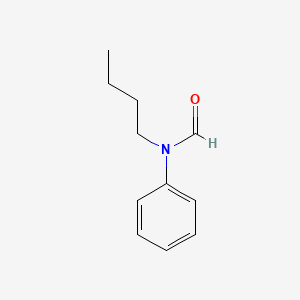

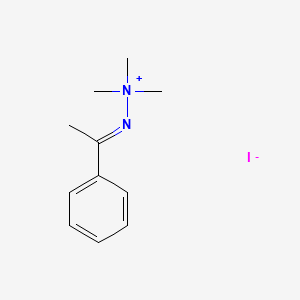
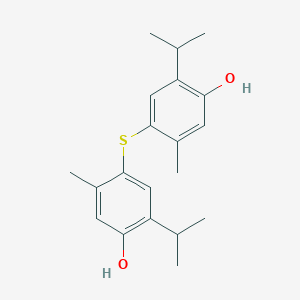
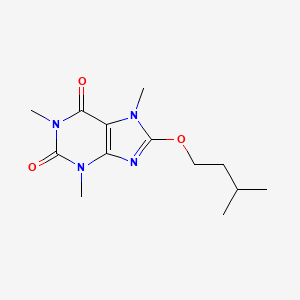
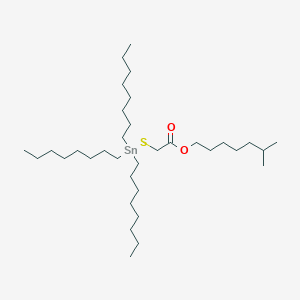
![Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate](/img/structure/B14692887.png)
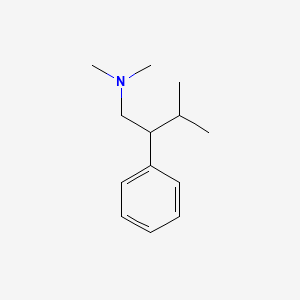
phosphanium bromide](/img/structure/B14692895.png)
